CAS 6579-27-7 molecular structure and thermodynamic properties
CAS 6579-27-7 molecular structure and thermodynamic properties
An In-Depth Technical Guide to the Molecular Architecture and Thermodynamic Dynamics of CAS 6579-27-7
As a Senior Application Scientist in synthetic methodology and medicinal chemistry, I frequently encounter the challenge of constructing rigid, metabolically stable heterocyclic pharmacophores. Among the most reliable synthons for this purpose is CAS 6579-27-7 , chemically known as 2,6-Dichloro-N-hydroxybenzimidoyl chloride [1].
This whitepaper deconstructs the structural logic, thermodynamic behavior, and field-proven experimental protocols associated with this critical reagent. Rather than merely listing its properties, we will explore why its specific molecular architecture makes it an indispensable precursor for 1,3-dipolar cycloadditions in modern drug discovery, particularly in the synthesis of Farnesoid X Receptor (FXR) modulators[2].
Molecular Structure and Physicochemical Profile
CAS 6579-27-7 serves as a bench-stable, isolable precursor to 2,6-dichlorobenzonitrile oxide—a highly reactive 1,3-dipole. The structural brilliance of this molecule lies in the ortho-disubstitution of the benzene ring.
Structural Causality
The imidoyl chloride moiety ( −C(Cl)=N−OH ) is primed for dehydrohalogenation. Upon the introduction of a mild base, the elimination of HCl generates the corresponding nitrile oxide ( −C≡N+−O− ). However, unsubstituted benzonitrile oxides are notoriously unstable, rapidly undergoing thermodynamically driven homodimerization. The two chlorine atoms at the 2- and 6-positions provide a critical steric shield , which kinetically stabilizes the resulting nitrile oxide, allowing it to be captured by dipolarophiles before dimerization occurs[3].
Quantitative Data Summary
| Property | Value / Description |
| CAS Registry Number | 6579-27-7[1] |
| Chemical Name | 2,6-Dichloro-N-hydroxybenzimidoyl chloride[1] |
| Molecular Formula | C7H4Cl3NO[4] |
| Molecular Weight | 224.47 g/mol [4] |
| Monoisotopic Mass | 222.93585 Da[5] |
| Predicted XlogP | 3.9[5] |
| Primary Utility | Precursor for 2,6-dichlorobenzonitrile oxide in [3+2] cycloadditions[6] |
Thermodynamic Properties: The Dimerization vs. Cycloaddition Paradigm
The utility of CAS 6579-27-7 is entirely governed by the thermodynamic and kinetic competition between two pathways once the nitrile oxide is generated:
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Homodimerization (Parasitic Pathway): Nitrile oxides naturally dimerize to form furoxans (1,2,5-oxadiazole 2-oxides). Density Functional Theory (DFT) calculations reveal that this dimerization is a stepwise process proceeding via a dinitrosoalkene diradical intermediate, where C-C bond formation is the rate-determining step[3].
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1,3-Dipolar Cycloaddition (Productive Pathway): Reaction with an alkene or alkyne to form an isoxazoline or isoxazole, respectively.
The Steric Effect on Thermodynamics: The 2,6-dichloro substitution forces the aromatic ring out of coplanarity with the nitrile oxide group. During the transition state of the parasitic dimerization, this lack of coplanarity interrupts the conjugation between the aryl group and the forming C-C bond[3]. This significantly raises the activation energy ( Ea ) for dimerization. Consequently, the thermodynamic sink is shifted favorably toward the highly exergonic 1,3-dipolar cycloaddition, provided a dipolarophile is present in the reaction matrix.
Fig 1. Thermodynamic branching of CAS 6579-27-7 upon dehydrohalogenation.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the synthesis and utilization of CAS 6579-27-7 must be executed with strict environmental controls. Below are field-validated protocols designed to maximize the productive cycloaddition pathway.
Protocol A: Synthesis of CAS 6579-27-7 from 2,6-Dichlorobenzaldehyde Oxime
Mechanistic Rationale: N-Chlorosuccinimide (NCS) is utilized instead of chlorine gas to provide a controlled, mild source of electrophilic chlorine. This prevents unwanted electrophilic aromatic substitution on the already electron-deficient dichlorophenyl ring[6].
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Preparation: Dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde oxime in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol) in a round-bottom flask.
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Initiation: Heat the solution gently to 40 °C.
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Chlorination: Add 1.1 equivalents of NCS portion-wise over 15 minutes. Causality: The reaction is mildly exothermic; portion-wise addition prevents thermal spikes that could lead to premature degradation or Beckmann rearrangement byproducts.
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Maturation: Stir the reaction mixture at 40 °C for 2 hours. Monitor conversion via TLC or LC-MS.
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Workup: Cool to room temperature and dilute with a large volume of water (approx. 5x the DMF volume) to crash out the product. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield CAS 6579-27-7 as a solid[6].
Protocol B: In Situ 1,3-Dipolar Cycloaddition
Mechanistic Rationale: Despite the steric stabilization of the 2,6-dichloro group, isolating the nitrile oxide is hazardous and inefficient. Generating it in situ in the presence of the dipolarophile ensures immediate trapping, minimizing the steady-state concentration of the dipole and thereby suppressing bimolecular dimerization[7].
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System Setup: In a flame-dried flask under inert atmosphere ( N2 or Argon), dissolve 1.0 equivalent of CAS 6579-27-7 and 1.2–1.5 equivalents of the target dipolarophile (alkene/alkyne) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
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Thermal Control: Cool the mixture to 0 °C using an ice bath.
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Base Addition (Critical Step): Dissolve 1.2 equivalents of Triethylamine ( Et3N ) in a small volume of the reaction solvent. Add this solution dropwise via an addition funnel or syringe pump over 30–60 minutes. Causality: Slow addition keeps the instantaneous concentration of the generated nitrile oxide extremely low. Since cycloaddition is pseudo-first-order (excess dipolarophile) and dimerization is second-order (requires two nitrile oxide molecules), low concentrations heavily favor the cycloaddition.
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Completion: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
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Purification: Quench with water, extract with DCM, dry, and purify the resulting isoxazole/isoxazoline via silica gel chromatography.
Fig 2. Optimized workflow for in situ cycloaddition to minimize furoxan dimerization.
Applications in Advanced Drug Development
The isoxazole ring generated from CAS 6579-27-7 is not merely a structural spacer; it is a critical pharmacophore that imparts metabolic stability and rigid geometric directionality.
Farnesoid X Receptor (FXR) Antagonists and Agonists: In the development of non-steroidal FXR modulators for the treatment of Nonalcoholic Steatohepatitis (NASH), the 3-(2,6-dichlorophenyl)isoxazole moiety is frequently utilized[2]. The rigid isoxazole core precisely positions the lipophilic 2,6-dichlorophenyl group into the hydrophobic binding pocket of the FXR ligand-binding domain, while the heteroatoms of the isoxazole can participate in hydrogen bonding networks. The synthesis of these complex candidates relies heavily on the reliable, high-yielding cycloaddition of CAS 6579-27-7 with advanced alkyne intermediates[6].
Azlactones and Spiroindoles: Beyond standard alkynes, CAS 6579-27-7 is reacted with complex heterocycles, such as azlactones, to form unique spiro-fused systems (e.g., 1,8-dioxa-2,6-diazaspiro[4.4]non-2-en-9-ones)[7]. These highly functionalized 3D architectures are highly sought after in modern phenotypic screening libraries due to their high fraction of sp3 carbons and structural complexity.
References
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6579-27-7 (C7H4Cl3NO) - PubChemLite Université du Luxembourg. URL: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists: Molecular Basis of FXR Antagonism ResearchGate. URL: [Link]
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Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Journal of the American Chemical Society / ResearchGate. URL: [Link]
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Discovery and Optimization of Non-bile Acid FXR Agonists as Preclinical Candidates for the Treatment of Nonalcoholic Steatohepatitis ACS Publications. URL: [Link]
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Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4: Azlactones and Oxazolidin-5-ones EBIN.PUB. URL: [Link]
